6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14-9-13(16-10-17-14)15(21)18-11-1-3-12(4-2-11)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H,18,21)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQGKOONICUVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Chloropyrimidine Intermediate Pathway
This method, adapted from antitubercular drug synthesis protocols, begins with 6-chloropyrimidine-4-carboxylic acid (C₅H₃ClN₂O₂).
Amide Coupling :
The carboxylic acid reacts with 4-morpholinoaniline (C₁₀H₁₄N₂O) using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. This forms 6-chloro-N-(4-morpholinophenyl)pyrimidine-4-carboxamide (C₁₅H₁₆ClN₄O₂).Hydrolysis of Chloro Group :
The 6-chloro substituent is hydrolyzed under basic conditions (e.g., NaOH or LiOH in methanol/water) to yield the final product. Microwave irradiation at 100–120°C for 30–60 minutes enhances reaction efficiency.
Critical Parameters :
Route 2: Direct Hydroxylation of Pyrimidine Core
An alternative pathway starts with 6-hydroxypyrimidine-4-carboxylic acid , though its commercial scarcity necessitates in situ generation:
Synthesis of 6-Hydroxypyrimidine-4-Carboxylic Acid :
Oxidative hydrolysis of 6-mercaptopyrimidine-4-carboxylic acid using hydrogen peroxide (H₂O₂) in acidic media.Amide Formation :
Coupling with 4-morpholinoaniline via HATU or ethylcarbodiimide (EDC) in dichloromethane (DCM), achieving yields of 60–70%.
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy :
- Mass Spectrometry :
Optimization Strategies
Solvent and Temperature Effects
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) shortens hydrolysis duration from 12 hours to 45 minutes, enhancing throughput.
Comparative Analysis of Routes
| Parameter | Route 1 (Chloro Intermediate) | Route 2 (Direct Hydroxylation) |
|---|---|---|
| Starting Material Cost | Low (commercially available) | High (requires synthesis) |
| Step Count | 2 | 3 |
| Overall Yield | 70% | 55% |
| Scalability | High | Moderate |
Route 1 is industrially favored due to lower complexity and higher yields.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of 6-keto-N-(4-morpholinophenyl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biology: It is used in the study of cell signaling pathways and protein interactions.
Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes, such as kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.
Comparison with Similar Compounds
The following analysis compares 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide with structurally and functionally related pyrimidine carboxamides, focusing on substituent effects, synthesis, and biological activity.
Structural Modifications and Substituent Effects
Key Observations :
- The morpholinophenyl group contributes to solubility and membrane permeability, contrasting with the lipophilic trifluoromethylpyridyl group in Compound 46 .
- Thienopyrimidine analogs (e.g., 2g) exhibit distinct antimicrobial profiles due to their fused heterocyclic core, which alters electronic properties and target interactions .
Key Observations :
- Lower yields (23–38%) for analogs in and suggest synthetic challenges in introducing complex substituents .
- The target compound’s theoretical molecular weight (~331 g/mol) is significantly lower than fluorinated or heteroaromatic analogs, which may favor better bioavailability.
Key Observations :
- Thienopyrimidine carboxamides (e.g., 2c, 2g) demonstrate that carboxamide substituents (e.g., pyridinyl vs. morpholinophenyl) critically influence antimicrobial specificity .
Biological Activity
6-Hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Pyrimidine ring
- Functional Groups : Hydroxy group at the 6-position, morpholinophenyl substituent at the nitrogen atom, and a carboxamide group.
The biological activity of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The compound may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases that are crucial for cell signaling pathways.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting key signaling pathways related to cell survival.
Biological Activity Overview
The biological activities of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide can be summarized as follows:
Case Studies
-
Anticancer Efficacy :
A study conducted on human breast cancer cell lines demonstrated that 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide significantly reduced cell viability at concentrations as low as 10 μM. The mechanism was linked to the activation of apoptotic pathways and inhibition of the PI3K/Akt signaling pathway, which is often upregulated in cancer cells. -
Antimicrobial Properties :
Research evaluating the antimicrobial activity revealed that the compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 μg/mL, indicating a promising profile for further development as an antimicrobial agent. -
Antiviral Activity :
In vitro studies showed that the compound inhibited viral replication in models of herpes simplex virus (HSV) infection. The IC50 values were reported at approximately 5 μM, suggesting that it could serve as a lead compound for antiviral drug development.
Q & A
Q. What are the standard synthetic routes for 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide?
The synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with morpholine-containing amines. Key steps include:
- Amide bond formation : Carboxylic acid activation (e.g., using HATU or EDCl) followed by coupling with 4-morpholinoaniline under inert conditions .
- Hydroxylation : Introduction of the hydroxyl group via controlled oxidation or hydrolysis of a protected intermediate (e.g., methoxy to hydroxy conversion using BBr₃) .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrimidine carbons at δ 160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺: ~343.14 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. How can researchers assess the compound’s solubility and stability?
- Solubility profiling : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~260 nm) .
- Stability studies : Incubate at 25°C and 37°C for 72 hours; monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling reactions) to identify optimal parameters .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 1–2 hours while maintaining >80% yield .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative assays : Replicate studies using standardized protocols (e.g., ATP-based kinase inhibition assays vs. cell viability assays) to isolate target-specific effects .
- Meta-analysis : Pool data from PubChem, ChEMBL, and in-house studies to identify trends (e.g., IC₅₀ variability due to cell line differences) .
- Structural analogs : Test derivatives (e.g., replacing morpholine with piperazine) to correlate substituent effects with activity .
Q. How to design experiments for elucidating the mechanism of action?
- Target identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to screen for protein binding partners .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., mTOR or MAPK pathway modulation) .
- Mutagenesis : Engineer kinase domains with point mutations (e.g., T315I in BCR-ABL) to validate binding specificity .
Q. What computational methods support SAR (Structure-Activity Relationship) studies?
- Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses in morpholine-associated targets (e.g., PI3Kγ) .
- QSAR modeling : Train models on datasets with logP, polar surface area, and H-bond donors to predict bioavailability .
- MD (Molecular Dynamics) : Simulate ligand-target interactions over 100 ns to assess conformational stability .
Q. How to address discrepancies in spectroscopic data between batches?
- Batch comparison : Analyze ¹H NMR spectra for residual solvent peaks (e.g., DMSO at δ 2.5 ppm) or unreacted starting materials .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to confirm signal assignments .
- Collaborative validation : Share raw data with independent labs to rule out instrumentation bias .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ 20% |
| Solvent | DMF | ↑ 15% vs. THF |
| Catalyst | Pd(OAc)₂ (5 mol%) | ↑ Selectivity |
| Reaction Time | 8–12 hours | Minimal degradation |
| Data derived from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
